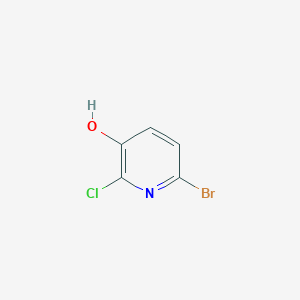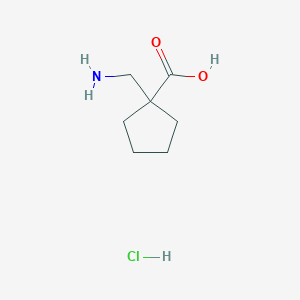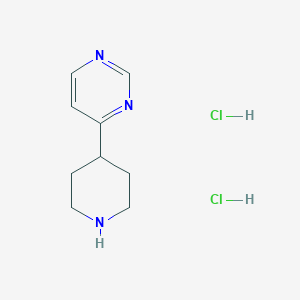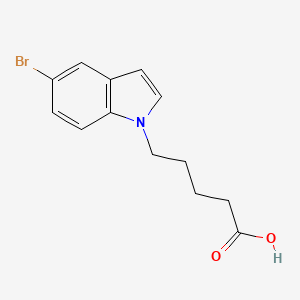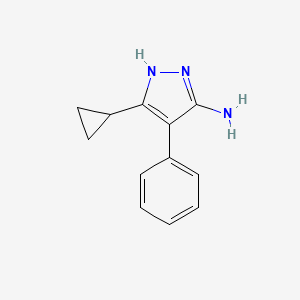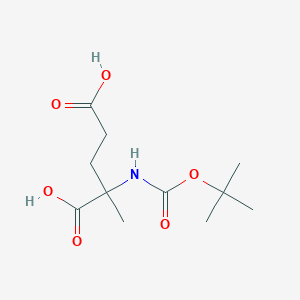
Boc-α-メチル-DL-グルタミン酸
概要
説明
Boc-alpha-methyl-DL-glutamic acid, also known as Boc-Glu-O-Me, is a synthetic peptide designed for laboratory experiments . It is derived from the amino acid glutamic acid (Glu) and comprises two distinct components: a boronic acid (Boc) group and an amide (Me) group .
Synthesis Analysis
The synthesis of Boc-L-glutamic acid dimethyl ester involves reacting L-glutamic acid with methanol in the presence of p-toluenesulfonic . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
Boc-alpha-methyl-DL-glutamic acid has a molecular formula of C11H19NO6 . It contains a total of 36 bonds, including 17 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 2 aliphatic carboxylic acids, 1 aliphatic (thio-) carbamate, and 2 hydroxyl groups .Chemical Reactions Analysis
The boronic acid group of Boc-L-glutamic acid α-methyl ester exhibits the capability to form a covalent bond with the carboxyl group of the glutamic acid amino acid . This covalent bond is subsequently stabilized by the amide group present in Boc-L-glutamic acid α-methyl ester .Physical and Chemical Properties Analysis
Boc-alpha-methyl-DL-glutamic acid has a molecular weight of 261.27 g/mol . It appears as a white to off-white crystalline powder . The optical rotation is [a]D20 = -32.5 ± 2.5º (C=1 in 1N HCl) .科学的研究の応用
ペプチド合成
Boc-α-メチル-DL-グルタミン酸は、ペプチド合成において広く使用されています。これは、固相ペプチド合成(SPPS)を介してペプチドに組み込むことができるN末端保護アミノ酸として役立ちます。この方法は、成長中のペプチド鎖にアミノ酸を順次添加することを可能にし、Boc基はカップリング反応中にアミノ官能基を特異的に保護します .
医薬品化学
医薬品化学において、Boc-α-メチル-DL-グルタミン酸は、天然に存在するペプチドまたはタンパク質の構造を模倣できる独自のペプチドを作成するために使用されます。これらの合成ペプチドは、タンパク質間相互作用を研究するために使用され、これは疾患メカニズムの理解と新薬の開発に不可欠です .
生化学研究
生化学の研究者は、酵素-基質相互作用の研究にBoc-α-メチル-DL-グルタミン酸を使用しています。この化合物は、タンパク質中のグルタミン酸残基を認識する酵素の特異性とメカニズムを調べるための基質アナログとして機能できます .
工業用途
工業部門では、Boc-α-メチル-DL-グルタミン酸は特殊ポリマーの製造に使用されています。これらのポリマーは、生分解性プラスチックの製造など、さまざまな分野で用途があり、環境汚染を削減するための取り組みにおいてますます重要になっています .
製薬研究
製薬研究では、プロドラッグの開発にBoc-α-メチル-DL-グルタミン酸を活用しています。これらは、体内で代謝されて活性薬物を放出できる不活性化合物であり、特定の薬剤のバイオアベイラビリティを改善し、副作用を軽減する方法を提供します .
材料科学
材料科学において、Boc-α-メチル-DL-グルタミン酸は、特定の特性を持つ高度な材料の開発に貢献しています。たとえば、薬物送達システムや組織工学用途のために、分解速度を調整したハイドロゲルを作成するために使用できます .
作用機序
Target of Action
Boc-alpha-methyl-DL-glutamic acid primarily targets proteins and other biomolecules . The compound’s ability to establish covalent bonds with these targets plays a crucial role in its mechanism of action .
Mode of Action
The mode of action of Boc-alpha-methyl-DL-glutamic acid involves the formation of covalent bonds with its targets . The boronic acid group of Boc-alpha-methyl-DL-glutamic acid exhibits the capability to form a covalent bond with the carboxyl group of the glutamic acid amino acid .
Result of Action
The result of Boc-alpha-methyl-DL-glutamic acid’s action is the formation of covalent bonds with proteins and other biomolecules . This bonding can potentially alter the function of these biomolecules, leading to various molecular and cellular effects.
Safety and Hazards
将来の方向性
Boc-alpha-methyl-DL-glutamic acid serves as a significant tool for scientists, enabling the exploration of protein structure and function, as well as other biomolecules . It facilitates investigations into the interactions between proteins and small molecules, providing insights into the effects of small molecules on protein activity . Therefore, it is expected to have a wide range of applications in future biochemical research.
生化学分析
Biochemical Properties
Boc-alpha-methyl-DL-glutamic acid plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases and peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. The nature of these interactions often involves the binding of Boc-alpha-methyl-DL-glutamic acid to the active site of the enzyme, thereby influencing the enzyme’s activity .
Cellular Effects
Boc-alpha-methyl-DL-glutamic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, Boc-alpha-methyl-DL-glutamic acid can impact cell signaling pathways by interacting with signaling proteins, thereby altering the downstream effects of these pathways .
Molecular Mechanism
The molecular mechanism of Boc-alpha-methyl-DL-glutamic acid involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. For instance, Boc-alpha-methyl-DL-glutamic acid can inhibit the activity of certain proteases by binding to their active sites. This binding can result in conformational changes in the enzyme, thereby affecting its catalytic activity. Additionally, Boc-alpha-methyl-DL-glutamic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-alpha-methyl-DL-glutamic acid can change over time. The stability and degradation of this compound are important factors to consider. Boc-alpha-methyl-DL-glutamic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that Boc-alpha-methyl-DL-glutamic acid can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Boc-alpha-methyl-DL-glutamic acid vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, Boc-alpha-methyl-DL-glutamic acid can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to cellular toxicity, resulting in cell death or impaired cellular function. Threshold effects have also been observed, where the effects of Boc-alpha-methyl-DL-glutamic acid become more pronounced at certain dosage levels .
Metabolic Pathways
Boc-alpha-methyl-DL-glutamic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, Boc-alpha-methyl-DL-glutamic acid can be metabolized by enzymes involved in amino acid metabolism, leading to the production of various metabolites. These interactions can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of Boc-alpha-methyl-DL-glutamic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of Boc-alpha-methyl-DL-glutamic acid across cellular membranes and its localization within different cellular compartments. The distribution of Boc-alpha-methyl-DL-glutamic acid can also be influenced by its interactions with other biomolecules, which can affect its accumulation and activity within cells .
Subcellular Localization
Boc-alpha-methyl-DL-glutamic acid exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. For instance, Boc-alpha-methyl-DL-glutamic acid can be localized to the mitochondria, where it can participate in metabolic processes. The subcellular localization of Boc-alpha-methyl-DL-glutamic acid is crucial for its role in cellular function and biochemical reactions .
特性
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-11(4,8(15)16)6-5-7(13)14/h5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNNEGCYWCLURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



